REACTION_CXSMILES
|
[C:1](=[O:4])([O-:3])[O-:2].[Na+].[Na+].[Cl-].[CH3:8][N+:9]1([CH2:14][O:15][CH3:16])[CH2:13][CH2:12][CH2:11][CH2:10]1>O>[C:1](=[O:2])([O-:4])[O-:3].[CH3:16][O:15][CH2:14][N+:9]1([CH3:8])[CH2:13][CH2:12][CH2:11][CH2:10]1.[CH3:16][O:15][CH2:14][N+:9]1([CH3:8])[CH2:13][CH2:12][CH2:11][CH2:10]1 |f:0.1.2,3.4,6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
18 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
N-methoxymethyl-N-methylpyrrolidinium chloride
|
Quantity
|
5.01 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C[N+]1(CCCC1)COC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was reacted at room temperature for 0.5 hour
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
whereby the reaction was terminated
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in vacuum, and 100 ml of ethyl alcohol
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
CUSTOM
|
Details
|
to remove insoluble sodium chloride
|
Type
|
DISSOLUTION
|
Details
|
The resulting product was dissolved in dichloromethane
|
Type
|
FILTRATION
|
Details
|
the solution was filtered with a membrane
|
Type
|
FILTRATION
|
Details
|
filter again
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in a vacuum
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.COC[N+]1(CCCC1)C.COC[N+]1(CCCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.41 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |